molecular formula C9H16N2O B2848328 6-Methyl-1,2-diazaspiro[4.5]decan-3-one CAS No. 1989672-84-5

6-Methyl-1,2-diazaspiro[4.5]decan-3-one

Cat. No.: B2848328
CAS No.: 1989672-84-5
M. Wt: 168.24
InChI Key: WPYDONLBANTSPV-UHFFFAOYSA-N
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Description

6-Methyl-1,2-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (1,2-diaza) and a ketone group at position 3. The spiro junction connects a six-membered ring (decan backbone) and a five-membered ring, with a methyl substituent at position 4.

Properties

IUPAC Name

6-methyl-1,2-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-2-3-5-9(7)6-8(12)10-11-9/h7,11H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYDONLBANTSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with ketones under controlled conditions. One common method includes the reaction of N-benzylpiperidone with methylamine and thioglycolic acid in toluene under reflux, using a Dean-Stark apparatus to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies indicate that derivatives of diazaspiro compounds, including 6-Methyl-1,2-diazaspiro[4.5]decan-3-one, exhibit promising anticancer properties. For instance, a related compound demonstrated potent inhibition of WNT-dependent signaling pathways in human colorectal carcinoma cells, indicating potential for further development as an anticancer agent .

Anticonvulsant Properties
Compounds in the diazaspiro class have been noted for their anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems, which could be beneficial in treating epilepsy and other seizure disorders .

Enantiomer Separation
The ability to separate enantiomers of substituted diazaspiro compounds using chiral stationary phases has been demonstrated. This is crucial for pharmacological applications where different enantiomers may exhibit distinct biological activities . The separation efficiency of various polysaccharide-based chiral stationary phases was evaluated, showing that certain configurations can effectively resolve racemic mixtures .

Analytical Chemistry Applications

Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. The development of methods for enantioselective separation allows for the determination of purity and concentration of this compound in pharmaceutical formulations .

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the structural characteristics of this compound. The chemical shifts obtained from NMR provide insights into the molecular environment and confirm the identity of synthesized compounds .

Cosmetic Formulation Applications

Skin Care Products
The compound's unique structure allows it to function as a stabilizing agent in cosmetic formulations. Its properties can enhance the texture and efficacy of topical products by improving skin absorption and moisture retention .

Formulation Stability
Research indicates that the incorporation of diazaspiro compounds into cosmetic formulations can improve stability against environmental factors such as temperature and humidity. This is particularly relevant for products requiring long shelf lives without degradation .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; anticonvulsant properties ,
Analytical ChemistryEffective separation using HPLC; NMR analysis ,
Cosmetic FormulationEnhances stability and texture in products

Case Studies

Case Study 1: Anticancer Activity
In a study investigating new anticancer agents, derivatives of diazaspiro compounds were tested against various cancer cell lines, revealing significant inhibition of tumor growth through modulation of specific signaling pathways .

Case Study 2: Enantioselective Separation
A comprehensive study on the enantioseparation of substituted diazaspiro compounds highlighted the effectiveness of polysaccharide-based chiral stationary phases in resolving racemic mixtures into their individual enantiomers, crucial for pharmacological applications where chirality plays a significant role in drug efficacy .

Mechanism of Action

The mechanism of action of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following spirocyclic compounds share structural or functional similarities with 6-Methyl-1,2-diazaspiro[4.5]decan-3-one:

6-Oxa-1,2-diazaspiro[4.5]decane (4s)

  • Structure : Replaces the methyl group with an oxygen atom in the spiro system.
  • Synthesis: Synthesized via gold-catalyzed three-component spirocyclization of alkynols, yielding 75% efficiency .
  • Key Difference : The oxygen atom alters electronic properties and hydrogen-bonding capacity compared to the methyl-substituted analog. This may influence solubility and reactivity in further functionalization.

2-Azaspiro[4.5]decan-3-one (Atalantiamide)

  • Structure : Contains only one nitrogen atom (2-aza) in the spiro system.
  • Source: Isolated from Atalantia monophylla leaves, with reported pesticidal activity (anti-feedant, larvicidal, and pupicidal) .

3-Amino-1,2-diazaspiro[4.5]deca-3-ene-4-carbonitriles

  • Structure: Features an amino group and a carbonitrile substituent, introducing additional reactivity sites.
  • Synthesis: Prepared via three-component condensation of malononitrile, cycloalkanones, and benzhydrazides .
  • Key Difference : The presence of a carbonitrile group expands utility in click chemistry or as a precursor for heterocyclic expansions.

1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one

  • Structure : Incorporates sulfur (4-thia) and oxygen (8-oxa) heteroatoms alongside the diazaspiro core.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method Applications/Activity
This compound 1,2-diaza, methyl at C6, ketone at C3 Not explicitly provided Likely via spirocyclization Potential intermediate for drug design
6-Oxa-1,2-diazaspiro[4.5]decane (4s) 1,2-diaza, oxygen at C6 Not provided Gold-catalyzed three-component reaction Functionalized spirocyclic scaffolds
2-Azaspiro[4.5]decan-3-one 2-aza, ketone at C3 153.22 (Formula Weight) Plant extraction Pesticidal activity
3-Amino-1,2-diazaspiro[4.5]deca-3-ene-4-carbonitrile 1,2-diaza, amino, carbonitrile Not provided Three-component condensation Synthetic intermediates

Critical Analysis and Research Implications

  • Synthetic Flexibility : Gold-catalyzed methods (as in 6-oxa analogs) may be adaptable to 6-methyl derivatives, though steric effects from the methyl group could reduce yields compared to oxygenated analogs .
  • Bioactivity Potential: Atalantiamide’s pesticidal properties suggest that 1,2-diaza spiro compounds with hydrophobic substituents (e.g., methyl) warrant exploration for agrochemical applications .
  • Structural Modifications : Incorporation of sulfur or carbonitrile groups (as in and ) highlights opportunities to tailor electronic and steric properties for targeted drug design.

Notes and Discrepancies

  • Formula weights for analogs (e.g., 153.22 for 2-azaspiro[4.5]decan-3-one) suggest a range of 180–220 g/mol for the target compound .
  • lists conflicting formula weights (199.25 vs. 153.22) for 2-azaspiro[4.5]decan-3-one, possibly due to typographical errors or variant derivatives.

Biological Activity

Introduction

6-Methyl-1,2-diazaspiro[4.5]decan-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly its role as an inhibitor of necroptosis and other cellular pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 1989672-84-5
Molecular Formula C8H14N2O
Molecular Weight 154.2 g/mol
Purity 95%

Target of Action

The primary biological target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . This compound inhibits the kinase activity of RIPK1, which plays a crucial role in the necroptosis signaling pathway—a form of programmed cell death associated with inflammation and various diseases.

Mode of Action

The inhibition of RIPK1 by this compound results in:

  • Reduced necroptosis: This compound effectively blocks necroptosis signals initiated by death receptors, thereby providing a protective effect in models of necroptosis.
  • Impact on inflammatory pathways: By modulating RIPK1 activity, this compound may influence inflammatory responses in various disease contexts.

In Vitro Studies

Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant inhibitory effects on RIPK1:

  • A study identified that certain derivatives displayed IC50 values in the nanomolar range against RIPK1, indicating potent inhibitory activity .
  • The compound has been shown to effectively reduce cell death in models where necroptosis is induced, suggesting therapeutic potential for inflammatory diseases .

Case Studies and Applications

  • Anticancer Activity:
    • Research indicates that compounds with similar structures to this compound can inhibit WNT signaling pathways in cancer cells, which is crucial for tumor growth and metastasis .
    • In human colorectal carcinoma cells, these compounds have shown to inhibit β-catenin mutation-driven WNT pathway activity .
  • Neuroprotective Effects:
    • Compounds derived from diazaspiro frameworks have been evaluated for their anticonvulsant properties. For instance, some derivatives demonstrated significant protective effects in seizure models .
  • Inflammatory Diseases:
    • The inhibition of RIPK1 has been linked to potential treatments for conditions characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other spirocyclic compounds:

Compound NameBiological ActivityNotes
1-Thia-4,8-diazaspiro[4.5]decan-3-one Anti-ulcer activityComparable to traditional anti-ulcer medications like omeprazole .
2,8-Diazaspiro[4.5]decan-1-one Necroptosis inhibitionDemonstrated significant anti-inflammatory effects .

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